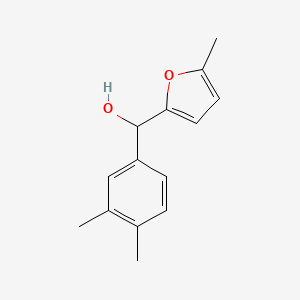

(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol

Description

“(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol” is a secondary alcohol featuring a 3,4-dimethylphenyl group and a 5-methylfuran-2-yl moiety connected via a hydroxymethylene bridge. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 216.28 g/mol. The methyl substituents on both rings may enhance lipophilicity and influence intermolecular interactions, such as π-π stacking or hydrogen bonding .

Properties

IUPAC Name |

(3,4-dimethylphenyl)-(5-methylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-9-4-6-12(8-10(9)2)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVFTLIZLBNHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC=C(O2)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of 3,4-dimethylphenol with 5-methylfurfuryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, acidic conditions.

Reduction: LiAlH4, ether solvent.

Substitution: AlCl3, Friedel-Crafts conditions.

Major Products Formed:

Oxidation: 3,4-Dimethylbenzaldehyde, 3,4-Dimethylbenzoic acid.

Reduction: (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methane.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol: has several scientific research applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

Biology: The compound exhibits biological activity, including potential antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. It may also bind to specific receptors or enzymes, modulating biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare “(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol” with structurally analogous compounds from recent literature and databases. Key differences in substituents, molecular weight, and physicochemical properties are highlighted below.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Replacement of the acetamide group (e.g., in ) with a methanol moiety decreases molecular weight and polarity, likely enhancing volatility but reducing thermal stability.

Electronic and Steric Properties :

- The 3,4-dimethylphenyl group in all compounds contributes steric bulk and electron-donating effects, which may hinder rotational freedom compared to unsubstituted phenyl analogs.

- 5-Methylfuran provides moderate electron-donating capacity, contrasting with electron-withdrawing groups (e.g., chloro in ) that could alter reactivity in cross-coupling reactions.

Physicochemical Trends: Compounds with thienopyrimidinone cores () exhibit higher molecular weights (>450 g/mol) and predicted pKa values (~13.14), suggesting lower solubility in aqueous media compared to the target alcohol. The density of thienopyrimidinone derivatives (~1.34 g/cm³) aligns with their bulky, planar structures, whereas the target compound’s density remains uncharacterized but is expected to be lower due to reduced aromatic stacking.

Synthetic Utility: The target alcohol’s simpler structure may facilitate derivatization (e.g., esterification or oxidation to ketones) compared to the more complex heterocycles in and . Thienopyrimidinone analogs () are often explored for biological activity (e.g., kinase inhibition), whereas the target compound’s applications remain underexplored .

Biological Activity

(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and other relevant biological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure combining a dimethylphenyl group with a methylfuran moiety. This structural arrangement is believed to contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been investigated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the face of increasing antibiotic resistance .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a possible application in treating inflammatory diseases.

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-α | 60% |

| IL-6 | 45% |

The biological activity of this compound is thought to stem from its ability to interact with specific cellular targets. It may modulate enzyme activity or receptor signaling pathways involved in inflammation and microbial resistance. Further research is required to elucidate these mechanisms fully.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that treatment with this compound reduced bacterial load significantly in infected tissue samples compared to control groups .

- Inflammation Model : In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in edema formation and inflammatory cell infiltration, reinforcing its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.